molecular formula C12H13NO5 B3073729 3-(3,4-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 1018143-56-0

3-(3,4-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No. B3073729
CAS RN: 1018143-56-0
M. Wt: 251.23 g/mol
InChI Key: HLGNBTCMVOSESQ-UHFFFAOYSA-N
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Description

The compound “3-(3,4-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid” is an organic compound . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .


Synthesis Analysis

A method for synthesizing 3,4-dimethoxy benzyl cyanide, which could be a precursor to the compound , involves three steps of decarboxylation reaction, aldoxime reaction, and dehydration reaction . The preparation method has a simple reaction procedure, removes harmful substances such as cyanide, improves the yield, reduces the cost, and is more suitable for industrial mass production .


Chemical Reactions Analysis

The 3,4-dimethoxyphenyl group in this molecule is an intramolecular hydrogen acceptor. This property allows it to undergo transfer reactions with other molecules, such as protocatechuic acid and lignin . It also reacts with formaldehyde in the presence of acid to give an isochromanone .


Physical And Chemical Properties Analysis

The compound “this compound” has a molar mass of 210.229 . It is soluble in water . Other physical and chemical properties such as boiling temperature, critical temperature, critical pressure, density, enthalpy of phase transition, enthalpy of vaporization, heat capacity, viscosity, and thermal conductivity can be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

1. Heterocyclic Rearrangement and Synthesis of Oxadiazoles

Research indicates the potential of 5-arylisoxazole-3-carboxylic acids, including 3-(3,4-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid, in synthesizing oxadiazoles through heterocyclic rearrangement. This transformation is significant for creating structurally diverse compounds with potential applications in various fields, including material science and pharmacology (Potkin et al., 2012).

2. Biological Activity in Agriculture

The compound has been studied for its biological activities, particularly in the agricultural sector. A study demonstrated that derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid exhibited fungicidal and insecticidal activities, showcasing its potential as an agricultural chemical (Liu et al., 2004).

3. Liquid Crystal Behavior

Another area of research is the exploration of the liquid crystal behavior of compounds containing the isoxazole ring. Studies show that compounds like this compound can influence the liquid crystal properties of certain materials, which is important for developing advanced materials and display technologies (Tavares et al., 2016).

4. Nootropic Activity

Additionally, the compound's derivatives have been investigated for their nootropic (cognitive enhancing) activity. This suggests its potential utility in developing new therapeutics for cognitive disorders (Dirnens et al., 2002).

5. Metal-Organic Frameworks

The compound has also been utilized in the synthesis of metal–organic frameworks. These frameworks have diverse applications, ranging from catalysis to gas storage, due to their unique structural properties (Lin et al., 2015).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-16-9-4-3-7(5-10(9)17-2)8-6-11(12(14)15)18-13-8/h3-5,11H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGNBTCMVOSESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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